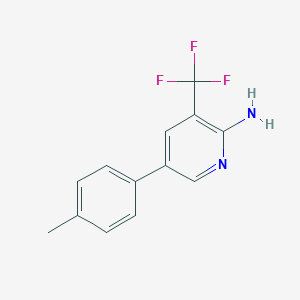
5-(p-tolyl)-3-(Trifluoromethyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(p-tolyl)-3-(Trifluoromethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a trifluoromethyl group at the third position and a p-tolyl group at the fifth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-tolyl)-3-(Trifluoromethyl)pyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, leading to the formation of partially or fully reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of p-tolyl aldehyde or p-tolyl carboxylic acid.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学研究应用
5-(p-tolyl)-3-(Trifluoromethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of 5-(p-tolyl)-3-(Trifluoromethyl)pyridin-2-amine depends on its specific application:
Medicinal Chemistry: The compound may act by binding to specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Materials Science: The compound’s electronic properties, influenced by the trifluoromethyl and p-tolyl groups, can affect its behavior in electronic devices, such as organic semiconductors.
相似化合物的比较
Similar Compounds
5-(p-tolyl)pyridin-2-amine: Lacks the trifluoromethyl group, which can affect its electronic properties and reactivity.
3-(Trifluoromethyl)pyridin-2-amine: Lacks the p-tolyl group, which can influence its binding affinity and specificity in biological applications.
Uniqueness
5-(p-tolyl)-3-(Trifluoromethyl)pyridin-2-amine is unique due to the presence of both the trifluoromethyl and p-tolyl groups, which confer distinct electronic and steric properties. These features can enhance its performance in various applications, such as increased binding affinity in medicinal chemistry and improved electronic properties in materials science.
属性
分子式 |
C13H11F3N2 |
|---|---|
分子量 |
252.23 g/mol |
IUPAC 名称 |
5-(4-methylphenyl)-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H11F3N2/c1-8-2-4-9(5-3-8)10-6-11(13(14,15)16)12(17)18-7-10/h2-7H,1H3,(H2,17,18) |
InChI 键 |
BCBGAMJJFLZXDY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















